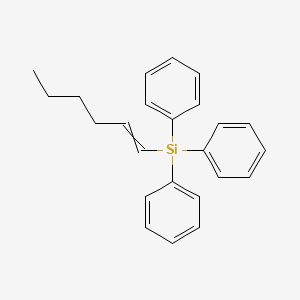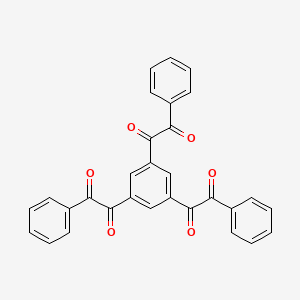
1,1',1''-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) is an organic compound characterized by a central benzene ring substituted with three phenylethane-1,2-dione groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with phenylacetic acid derivatives under dehydrating conditions. A common method includes the use of a Friedel-Crafts acylation reaction, where benzene-1,3,5-tricarboxylic acid is treated with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) can undergo various chemical reactions, including:
Oxidation: The phenylethane-1,2-dione groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the diketone groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Benzene-1,3,5-triyltris(benzoic acid).
Reduction: 1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethanol).
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of novel pharmaceuticals due to its unique structural properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and cellular processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting biochemical pathways.
Comparación Con Compuestos Similares
Benzene-1,3,5-triyltris(phenylmethanone): Similar structure but with ketone groups instead of diketone groups.
Benzene-1,3,5-triyltris(phenylacetic acid): Contains carboxylic acid groups instead of diketone groups.
Benzene-1,3,5-triyltris(phenylethanol): Contains alcohol groups instead of diketone groups.
Uniqueness: 1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) is unique due to its combination of three diketone groups attached to a central benzene ring. This structure provides distinct reactivity and stability, making it valuable for specific applications in synthetic chemistry and materials science.
This compound’s versatility and potential for functionalization make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
152406-27-4 |
|---|---|
Fórmula molecular |
C30H18O6 |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C30H18O6/c31-25(19-10-4-1-5-11-19)28(34)22-16-23(29(35)26(32)20-12-6-2-7-13-20)18-24(17-22)30(36)27(33)21-14-8-3-9-15-21/h1-18H |
Clave InChI |
QIAQJGNYBZGJSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC(=C2)C(=O)C(=O)C3=CC=CC=C3)C(=O)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
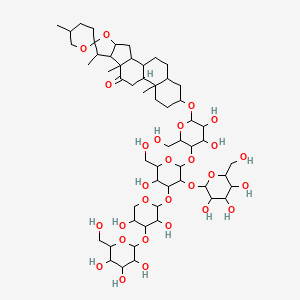
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
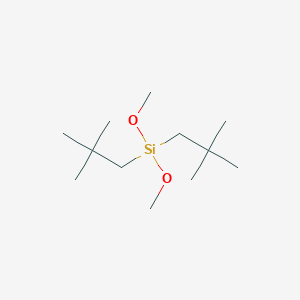

![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
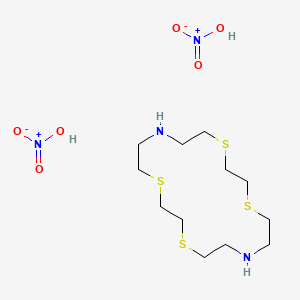

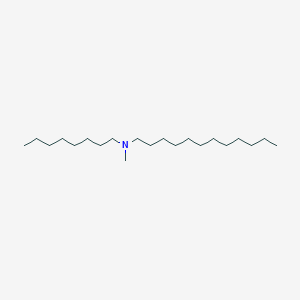
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)

![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)

